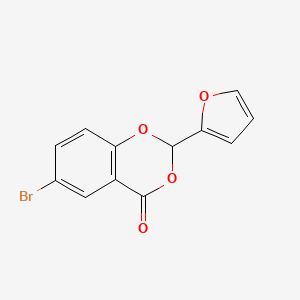![molecular formula C9H9Br3O B14193342 [(2,2,2-Tribromoethoxy)methyl]benzene CAS No. 919112-28-0](/img/structure/B14193342.png)
[(2,2,2-Tribromoethoxy)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2,2,2-Tribromoethoxy)methyl]benzene is a chemical compound with the molecular formula C9H9Br3O It is characterized by the presence of a benzene ring substituted with a tribromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,2,2-Tribromoethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with tribromoethanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ether linkage. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction conditions can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(2,2,2-Tribromoethoxy)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The tribromoethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the tribromoethoxy group can lead to the formation of less brominated or debrominated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the tribromoethoxy group.
Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives of benzene.
Reduction Reactions: Products include less brominated or debrominated benzene derivatives.
Scientific Research Applications
[(2,2,2-Tribromoethoxy)methyl]benzene has several applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2,2,2-Tribromoethoxy)methyl]benzene involves its interaction with molecular targets through its tribromoethoxy group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the specific molecular targets and the resulting biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-bromoethyl ether
- 2,2,2-Tribromoethanol
- Benzyl alcohol
Uniqueness
[(2,2,2-Tribromoethoxy)methyl]benzene is unique due to the presence of the tribromoethoxy group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
919112-28-0 |
|---|---|
Molecular Formula |
C9H9Br3O |
Molecular Weight |
372.88 g/mol |
IUPAC Name |
2,2,2-tribromoethoxymethylbenzene |
InChI |
InChI=1S/C9H9Br3O/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
HAJNKVQTLRYJHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
![3-Acetyl-5-[(3-chlorophenyl)methylidene]thiolane-2,4-dione](/img/structure/B14193267.png)

![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)



methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)

![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)


